4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions, a methyl group at the 2 position, and a triazole ring fused to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-methyl-2H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining the temperature between 0°C to room temperature and stirring the reaction mixture for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, reduced or oxidized derivatives, and coupled products with extended conjugation or functional groups .
Scientific Research Applications
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug discovery.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-(9-heptadecyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of the methyl group at the 2 position, which influences its chemical reactivity and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various research fields .
Properties
IUPAC Name |
4,7-dibromo-2-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c1-12-10-6-4(8)2-3-5(9)7(6)11-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOANESLTHSQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C(=CC=C(C2=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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